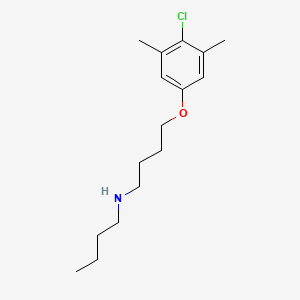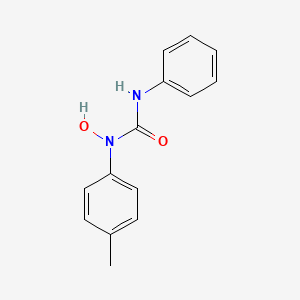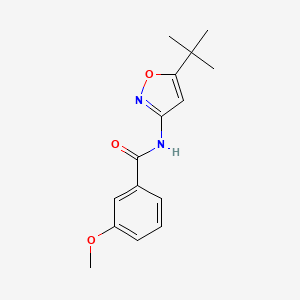
N-butyl-4-(4-chloro-3,5-dimethylphenoxy)-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-4-(4-chloro-3,5-dimethylphenoxy)-1-butanamine, commonly known as Venlafaxine, is an antidepressant medication that is used to treat major depressive disorder, anxiety disorders, and panic disorders. It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is one of the most commonly prescribed antidepressants worldwide.
Wissenschaftliche Forschungsanwendungen
Venlafaxine has been extensively studied for its effectiveness in treating various psychiatric disorders. It has been found to be effective in reducing symptoms of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder. Venlafaxine has also been studied for its potential use in treating hot flashes in menopausal women and neuropathic pain. In addition, Venlafaxine has been studied for its potential use in combination with other medications to enhance their effectiveness.
Wirkmechanismus
Venlafaxine works by inhibiting the reuptake of both serotonin and norepinephrine in the brain, which leads to an increase in the levels of these neurotransmitters. This increase in neurotransmitter levels is believed to be responsible for the antidepressant and anxiolytic effects of Venlafaxine. Venlafaxine also has a weak affinity for dopamine reuptake inhibition, which may contribute to its effectiveness in treating certain psychiatric disorders.
Biochemical and Physiological Effects
Venlafaxine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. Venlafaxine has also been found to increase the levels of cortisol, a hormone that is involved in the body's response to stress. In addition, Venlafaxine has been shown to have effects on the immune system and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Venlafaxine has several advantages for use in lab experiments. It has a well-established synthesis method and is readily available for purchase. It has also been extensively studied, and its mechanism of action is well-understood. However, there are also some limitations to using Venlafaxine in lab experiments. It has a relatively short half-life, which may make it difficult to maintain consistent levels in the body over time. In addition, it has been shown to have some side effects, such as nausea, dizziness, and insomnia, which may affect the results of lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Venlafaxine. One potential area of research is the development of new formulations of Venlafaxine that have a longer half-life and are better tolerated by patients. Another area of research is the investigation of the effects of Venlafaxine on the gut microbiome, which has been shown to play a role in the development of psychiatric disorders. Additionally, there is a need for further research into the use of Venlafaxine in combination with other medications to enhance their effectiveness. Finally, there is a need for more research into the long-term effects of Venlafaxine on brain function and cognition.
Conclusion
Venlafaxine is a well-studied antidepressant medication that has been shown to be effective in treating a variety of psychiatric disorders. Its mechanism of action is well-understood, and it has several biochemical and physiological effects. While there are some limitations to using Venlafaxine in lab experiments, it remains a valuable tool for studying the effects of serotonin-norepinephrine reuptake inhibition on brain function and behavior. Future research into the development of new formulations of Venlafaxine, its effects on the gut microbiome, and its use in combination with other medications will likely lead to new insights into the treatment of psychiatric disorders.
Synthesemethoden
Venlafaxine can be synthesized by a multi-step process that involves the reaction of 4-chloro-3,5-dimethylphenol with butylamine to form N-butyl-4-(4-chloro-3,5-dimethylphenoxy)butanamine, which is then further reacted with ethylene oxide to form Venlafaxine. The synthesis method of Venlafaxine is well-established and has been optimized for large-scale production.
Eigenschaften
IUPAC Name |
N-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO/c1-4-5-8-18-9-6-7-10-19-15-11-13(2)16(17)14(3)12-15/h11-12,18H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPBUORSNPRXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC(=C(C(=C1)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-(4-chloro-3,5-dimethylphenoxy)butan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-4-(1-azepanyl)-1-[3-(methylthio)propyl]-3-piperidinol](/img/structure/B4989144.png)



![4-bromo-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4989181.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)

![N-[(5-chloro-2-thienyl)methyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4989201.png)
![N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B4989212.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide](/img/structure/B4989213.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4989220.png)


